molecular formula C8H15NO B1448859 {6-azaspiro[3.4]octan-8-yl}methanol CAS No. 2091216-75-8

{6-azaspiro[3.4]octan-8-yl}methanol

Cat. No.: B1448859
CAS No.: 2091216-75-8
M. Wt: 141.21 g/mol
InChI Key: ZOLALXNRBIEAFN-UHFFFAOYSA-N
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Description

{6-azaspiro[3.4]octan-8-yl}methanol is a chemical compound that belongs to the class of spirocyclic compounds. It is characterized by a unique ring structure that includes a nitrogen atom, making it part of the azaspiro family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-azaspiro[3.4]octan-8-yl}methanol typically involves the formation of the spirocyclic ring structure followed by the introduction of the methanol group. One common method involves the reaction of a suitable azaspiro precursor with formaldehyde under acidic conditions to introduce the methanol group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{6-azaspiro[3.4]octan-8-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

{6-azaspiro[3.4]octan-8-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of {6-azaspiro[3.4]octan-8-yl}methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. This compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol: Similar structure but with a benzyl group instead of a hydrogen atom.

    (6-Cbz-6-azaspiro[3.4]octan-8-yl)methanol: Contains a carbobenzyloxy (Cbz) group, which provides different chemical properties.

Uniqueness

{6-azaspiro[3.4]octan-8-yl}methanol is unique due to its specific spirocyclic structure and the presence of the methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-azaspiro[3.4]octan-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-5-7-4-9-6-8(7)2-1-3-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLALXNRBIEAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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